2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol
Description
2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol (CAS 2228184-34-5) is a halogenated benzyl alcohol derivative with a trifluoromethyl (-CF₃) group at the alpha position. Its molecular formula is C₈H₅ClF₄O, and its structure features:
- A chloro (-Cl) substituent at the 2-position
- A fluoro (-F) substituent at the 5-position
- A trifluoromethyl (-CF₃) group at the alpha position (adjacent to the hydroxyl group).
This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which can stabilize intermediates in catalytic reactions .
Properties
Molecular Formula |
C8H5ClF4O |
|---|---|
Molecular Weight |
228.57 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5ClF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
WYONQPFWVNHZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Trifluoromethylation of 2-Chloro-5-Fluorobenzaldehyde
Nucleophilic trifluoromethylation represents a direct route to introduce the trifluoromethyl (-CF₃) group adjacent to the hydroxyl moiety. The reaction employs 2-chloro-5-fluorobenzaldehyde as the starting material, which undergoes addition with the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) in the presence of a fluoride ion catalyst (e.g., tetrabutylammonium fluoride, TBAF).
Mechanism and Conditions :
- The aldehyde carbonyl is activated by the fluoride ion, enabling nucleophilic attack by the trifluoromethyl group from TMSCF₃.
- The reaction proceeds at ambient temperature in anhydrous tetrahydrofuran (THF), yielding the target alcohol after aqueous workup.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% (theoretical) |
| Reaction Time | 12–24 hours |
| Catalyst | TBAF (1.2 equiv) |
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (dd, J = 8.4, 2.8 Hz, 1H, aromatic), 5.32 (s, 1H, -OH), 4.65 (q, J = 6.8 Hz, 1H, -CH(CF₃)).
- ¹³C NMR (100 MHz, CDCl₃): δ 142.1 (C-Cl), 138.5 (C-F), 125.8 (q, J = 280 Hz, CF₃), 72.4 (CH(CF₃)).
Reduction of 2-Chloro-5-Fluoro-alpha-(Trifluoromethyl)Acetophenone
Ketone reduction provides an alternative pathway, leveraging sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to a hydroxyl function.
Synthesis of the Ketone Precursor :
Friedel–Crafts acylation of 2-chloro-5-fluorobenzene with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ generates 2-chloro-5-fluoro-alpha-(trifluoromethyl)acetophenone. However, the electron-withdrawing nature of the -CF₃ group complicates electrophilic substitution, necessitating harsh conditions (e.g., 80°C, 48 hours).
Reduction Protocol :
- NaBH₄ in Methanol :
Challenges :
- Over-reduction to the corresponding hydrocarbon is observed with excess reductant.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the alcohol.
Radical-Mediated Coupling of Benzylic Alcohols
A radical condensation strategy, inspired by Madsen et al., couples benzylic alcohols with trifluoromethylating agents under basic conditions. Potassium tert-butoxide (t-BuOK) serves dual roles as a base and radical initiator, facilitating hydrogen atom transfer (HAT) and C–C bond formation.
Procedure :
- 2-Chloro-5-fluorobenzyl alcohol (1 equiv) and methyl trifluoroacetate (1.5 equiv) are combined in dimethyl sulfoxide (DMSO).
- t-BuOK (2 equiv) is added at 0°C, and the mixture is heated to 50°C for 12 hours.
- The product is extracted with ethyl acetate and purified via recrystallization.
Optimization Insights :
- Solvent polarity critically influences radical stability; DMSO enhances yields compared to THF or toluene.
- Substituent effects: Electron-withdrawing groups (Cl, F) retard radical recombination, necessitating longer reaction times.
Grignard Reaction with Trifluoroacetaldehyde
Grignard reagents derived from 2-chloro-5-fluorobromobenzene react with trifluoroacetaldehyde to form the target alcohol after acidic workup.
Synthesis Steps :
- Grignard Formation :
- 2-Chloro-5-fluorobromobenzene (1 equiv) and magnesium turnings (1.1 equiv) in THF, refluxed under N₂.
- Aldehyde Addition :
- Trifluoroacetaldehyde (1.2 equiv) in THF added dropwise at -78°C.
- Hydrolysis :
Yield and Challenges :
- Yield: 50–60% due to competing side reactions (e.g., aldehyde polymerization).
- Trifluoroacetaldehyde’s volatility necessitates careful temperature control.
Catalytic Hydrogenation of alpha-(Trifluoromethyl)Ketones
Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of alpha-(trifluoromethyl)ketones to alcohols under mild pressures (1–3 atm H₂).
Case Study :
- Substrate : 2-Chloro-5-fluoro-alpha-(trifluoromethyl)acetophenone.
- Conditions : 10% Pd/C (5 wt%), methanol, 25°C, 12 hours.
- Yield : 85–90%.
Advantages :
- High chemoselectivity without over-reduction.
- Scalable to multi-kilogram batches.
Chemical Reactions Analysis
Oxidation to Trifluoromethyl Ketones (TFMKs)
The α-trifluoromethyl benzyl alcohol motif is readily oxidized to the corresponding trifluoromethyl ketone (TFMK) under catalytic conditions. A representative protocol involves:
| Reagent | Catalyst | Solvent | Temperature | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Na₂S₂O₈ (5 equiv) | ACT (0.3 equiv) | Acetonitrile | 50°C, 24 h | 62–85% |
Mechanism :
-
Sodium persulfate generates sulfate radicals (SO₄⁻- ), which oxidize the nitroxide catalyst (ACT) to an oxoammonium species.
-
The oxoammonium ion abstracts a hydrogen from the benzylic alcohol, forming a trifluoromethyl ketone.
-
This method is effective for aromatic and aliphatic α-trifluoromethyl alcohols, with yields improved by pyridine as a base .
Side Reactions :
Dehydrative Substitution for C–O Bond Formation
The benzylic alcohol undergoes dehydrative substitution in the presence of Brønsted acid catalysts:
| Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pentafluorophenylboronic acid (5 mol%) + oxalic acid (10 mol%) | 40°C, nitromethane, 24 h | Symmetrical ethers or THF derivatives | 86–92% |
Key Observations :
-
Intermolecular Etherification : Reacts with primary/secondary alcohols to form non-symmetrical ethers.
-
Intramolecular Cyclization : Substrates with pendant alcohols form tetrahydrofuran (THF) or tetrahydropyran (THP) rings .
-
Selectivity : Electron-withdrawing groups (e.g., –CF₃, –Cl) stabilize the carbocation intermediate, favoring SN1 pathways .
Nucleophilic Substitution at the Chlorine Site
The chloro substituent at the 2-position participates in aromatic nucleophilic substitution (SNAr) under basic conditions:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Amines, thiols, alkoxides | 2-Substituted-5-fluoro-α-(CF₃)benzyl alcohols | Halogen replacement retained | , |
Scope :
-
Amines yield arylaminated products.
-
Thiols form thioether derivatives, useful in medicinal chemistry .
Esterification and Protection Reactions
The hydroxyl group undergoes esterification with acylating agents:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetic anhydride, pyridine | RT, 12 h | Acetylated benzyl alcohol derivative | >90% |
Applications :
Reduction of the Benzyl Alcohol Group
While direct reduction is atypical for tertiary benzylic alcohols, hydrogenolysis of related derivatives has been reported:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C, H₂ | Ethanol, 50 psi, 6 h | 2-Chloro-5-fluoro-α-(CF₃)toluene | 75% |
Limitations :
-
The trifluoromethyl group is generally inert under these conditions.
Cyclization via Halogen-Lithium Exchange
The chlorine atom can participate in directed ortho-metalation (DoM) for heterocycle synthesis:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LDA, THF, –78°C | Electrophilic quenching | Substituted benzofuran or indole derivatives | 60–70% |
Example :
Radical Reactions Involving the Trifluoromethyl Group
The –CF₃ group participates in radical-mediated C–H functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DTBP, CuBr₂ | 130°C, 12 h | CF₃-containing biphenyl derivatives | 55% |
Mechanism :
Scientific Research Applications
2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The reactivity and stability of benzyl alcohol derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:
Key Observations :
- Nitro-substituted analogs (e.g., ) exhibit higher reactivity in electrophilic substitutions due to the -NO₂ group but are less thermally stable .
Reactivity in Oxidation Reactions
highlights the oxidation of benzyl alcohols to aldehydes using a Pt@CHs catalyst. Yields depend on substituent effects:
Physical Properties
Note: Limited data on the target compound’s physical properties necessitates further experimental characterization.
Biological Activity
2-Chloro-5-fluoro-alpha-(trifluoromethyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which is known to enhance biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyl alcohol moiety with chloro and fluoro substituents, which significantly influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of chlorobenzyl alcohols have shown potent activity against various bacterial strains. The incorporation of trifluoromethyl groups has been linked to increased lipophilicity and membrane permeability, enhancing the compounds' efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/ml) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Chlorobenzyl triazolium derivative | 2 | Antibacterial |
| Standard Norfloxacin | 2 | Antibacterial |
Antimalarial Activity
In addition to antimicrobial properties, fluorinated compounds have shown promise in antimalarial applications. A study focusing on the structure-activity relationships of related compounds indicated that the presence of fluorine atoms at specific positions significantly enhances antiplasmodial activity against Plasmodium falciparum . This suggests that this compound could potentially exhibit similar antimalarial effects.
Table 2: Antimalarial Efficacy of Fluorinated Compounds
| Compound | EC50 (nM) | Selectivity Index |
|---|---|---|
| UCF501 | 21 | >200 |
| Fluorinated analogues | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies highlight that the introduction of halogen atoms, particularly fluorine and chlorine, significantly alters the biological profile of benzyl alcohol derivatives. The trifluoromethyl group not only enhances lipophilicity but also affects the compound's interaction with biological targets .
Key Findings:
- Fluorine Substitution : Enhances potency in various biological assays.
- Chlorine Positioning : Specific positioning of chlorine can lead to improved selectivity and reduced toxicity.
- Trifluoromethyl Group : Increases overall efficacy by modulating pharmacokinetic properties.
Case Studies
- Antimicrobial Efficacy : A recent investigation into a series of chlorobenzyl derivatives demonstrated that those with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
- Antimalarial Potential : In vivo studies on a related compound showed promising results against malaria parasites, indicating that modifications similar to those in this compound could lead to significant therapeutic advancements .
Q & A
Q. Key factors affecting yield :
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive substituents like -CF₃.
- Catalyst choice : Transition metals (e.g., Cu in click chemistry) enhance regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in substitution reactions .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Q. Table 1: Key Physicochemical Properties
| Property | Value/Technique | Reference |
|---|---|---|
| Boiling Point | ~44–46°C (extrapolated) | |
| Density | 1.416 g/cm³ | |
| Flash Point | 97°C | |
| Stability | Hygroscopic; store under argon |
Advanced: How can researchers address competing side reactions during synthesis?
Answer:
Common side reactions include over-oxidation to benzaldehyde or halogen displacement by nucleophiles. Mitigation strategies:
- Protecting groups : Temporarily block the -OH group with TMSCl to prevent oxidation during substitution .
- Stoichiometric control : Limit O₂ exposure in photocatalytic steps to avoid over-oxidation .
- Catalyst optimization : Use Brønsted acid-modified TiO₂ to enhance selectivity for alcohol intermediates .
Data contradiction example : Varying yields (70–95%) in similar reactions may arise from trace moisture. Use molecular sieves or anhydrous solvents to standardize conditions .
Advanced: How can conflicting stability data under different storage conditions be resolved?
Answer:
Conflicting reports may arise from:
- Light sensitivity : UV/Vis exposure degrades CF₃-substituted aromatics. Use amber glass vials and inert atmospheres .
- Temperature : Accelerated stability studies (40°C/75% RH for 6 months) can predict long-term degradation pathways .
- Hygroscopicity : Karl Fischer titration quantifies water uptake, informing desiccant requirements .
Recommendation : Conduct orthogonal analyses (e.g., TGA for thermal stability, XRD for crystallinity changes) .
Basic: What physicochemical properties are most relevant to experimental design?
Answer:
- Solubility : Moderate in polar solvents (ethanol, acetone); poor in hexane. Use solubility parameters for reaction optimization .
- Acidity : The -CF₃ group lowers pKa (~12–14), making the alcohol more acidic than unsubstituted benzyl alcohols. Impacts deprotonation in nucleophilic reactions .
- Thermal stability : Decomposes above 200°C; avoid high-temperature distillations .
Advanced: How can overlapping NMR signals from Cl, F, and CF₃ groups be resolved?
Answer:
- 2D NMR : HSQC correlates ¹H-¹³C signals, distinguishing adjacent substituents .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison with experimental data .
- Isotopic labeling : ¹⁹F-decoupled NMR simplifies splitting patterns .
Example : For 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid, InChI codes aid in structural validation .
Advanced: Which catalytic systems improve derivatization efficiency (e.g., esterification, etherification)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
